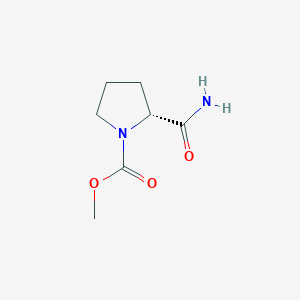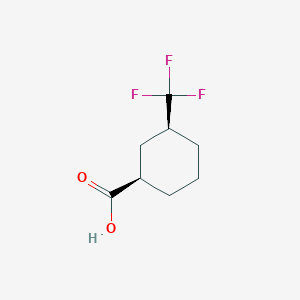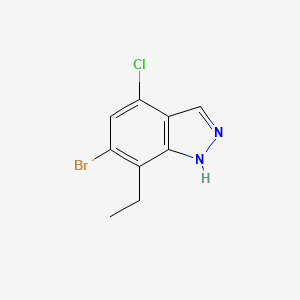
6-bromo-4-chloro-7-ethyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-chloro-7-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of bromine, chlorine, and ethyl substituents at specific positions on the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-ethyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-chloro-1-ethylbenzene with hydrazine hydrate in the presence of a catalyst such as copper acetate can lead to the formation of the desired indazole derivative . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-bromo-4-chloro-7-ethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group can yield 6-methoxy-4-chloro-7-ethyl-1H-indazole .
科学的研究の応用
6-bromo-4-chloro-7-ethyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound can be explored for its pharmacological properties and potential therapeutic applications.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.
Material Science: Indazole derivatives can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-bromo-4-chloro-7-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
- 4-bromo-6-chloro-1H-indazole
- 7-bromo-4-chloro-1H-indazole
- 6-bromo-1H-indazole
Uniqueness
6-bromo-4-chloro-7-ethyl-1H-indazole is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical and biological properties. The combination of bromine, chlorine, and ethyl substituents provides a distinct structural framework that can result in unique interactions with molecular targets compared to other indazole derivatives .
特性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC名 |
6-bromo-4-chloro-7-ethyl-1H-indazole |
InChI |
InChI=1S/C9H8BrClN2/c1-2-5-7(10)3-8(11)6-4-12-13-9(5)6/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
HRCBEISOSHVDKC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C2=C1NN=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


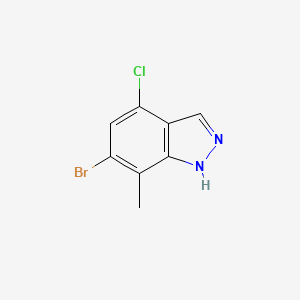
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
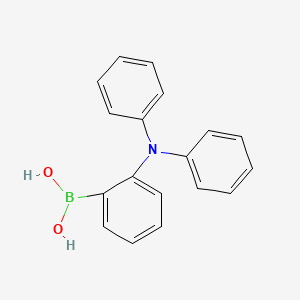

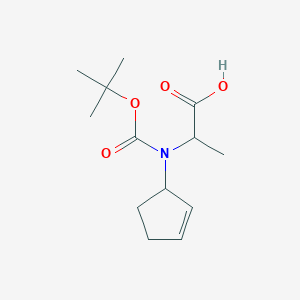
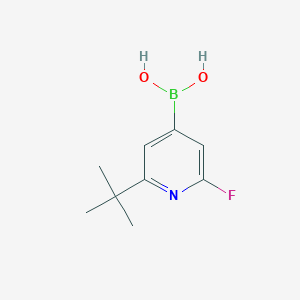
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
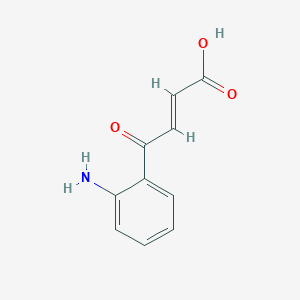
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
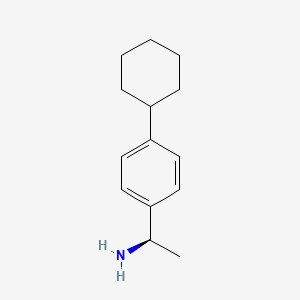
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
